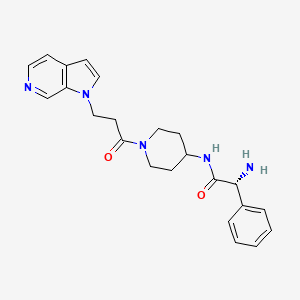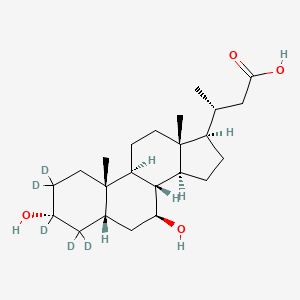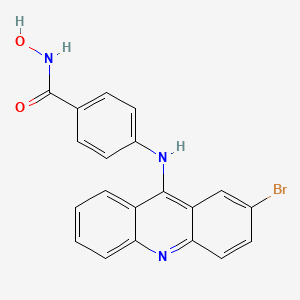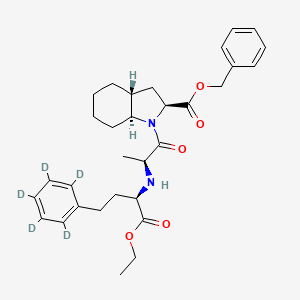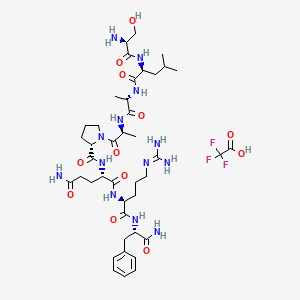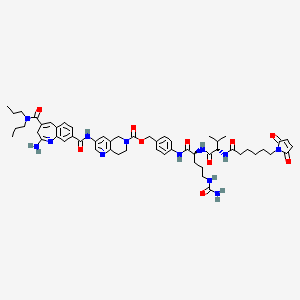
Zuvotolimod
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zuvotolimod is a myeloid cell agonist compound-linker used in antibody-drug conjugates. It is primarily researched for its potential applications in cancer and hepatitis treatments. The compound is known for its ability to activate myeloid cells, which play a crucial role in the immune response.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zuvotolimod involves the preparation of a myeloid cell agonist compound-linker. The compound is synthesized through a series of chemical reactions that involve the formation of peptide bonds and the incorporation of various functional groups. The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out in controlled environments to prevent contamination and ensure the safety of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Zuvotolimod undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: this compound can also participate in reduction reactions, gaining electrons and forming reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
Zuvotolimod has several scientific research applications, including:
Chemistry: The compound is used in the study of myeloid cell activation and its role in immune responses.
Biology: this compound is researched for its potential to modulate immune cell functions and its effects on various biological pathways.
Medicine: The compound is being investigated for its potential use in cancer therapy, particularly in antibody-drug conjugates targeting specific cancer cells.
Industry: this compound is used in the development of new therapeutic agents and in the study of drug delivery systems.
Mécanisme D'action
Zuvotolimod exerts its effects by activating myeloid cells, which are a type of immune cell involved in the body’s defense mechanisms. The compound binds to specific receptors on the surface of myeloid cells, triggering a cascade of signaling pathways that lead to the activation and proliferation of these cells. This activation enhances the immune response, making it a potential therapeutic agent for cancer and other diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Zuvotolimod include:
Toll-like receptor agonists: These compounds also activate immune cells by binding to toll-like receptors.
Other myeloid cell agonists: Compounds that activate myeloid cells through different mechanisms.
Uniqueness
This compound is unique in its specific activation of myeloid cells and its potential use in antibody-drug conjugates. Its ability to modulate the immune response makes it a promising candidate for therapeutic applications, particularly in cancer treatment.
Propriétés
Formule moléculaire |
C55H70N12O10 |
|---|---|
Poids moléculaire |
1059.2 g/mol |
Nom IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 3-[[2-amino-4-(dipropylcarbamoyl)-3H-1-benzazepine-8-carbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C55H70N12O10/c1-5-23-65(24-6-2)53(74)38-27-36-15-16-37(29-44(36)62-45(56)30-38)50(71)61-41-28-39-32-66(26-21-42(39)59-31-41)55(76)77-33-35-13-17-40(18-14-35)60-51(72)43(11-10-22-58-54(57)75)63-52(73)49(34(3)4)64-46(68)12-8-7-9-25-67-47(69)19-20-48(67)70/h13-20,27-29,31,34,43,49H,5-12,21-26,30,32-33H2,1-4H3,(H2,56,62)(H,60,72)(H,61,71)(H,63,73)(H,64,68)(H3,57,58,75)/t43-,49-/m0/s1 |
Clé InChI |
JMDJMYUCIGMITJ-UCNLINEOSA-N |
SMILES isomérique |
CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C(=O)NC3=CC4=C(CCN(C4)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)N=C3)N=C(C1)N |
SMILES canonique |
CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C(=O)NC3=CC4=C(CCN(C4)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)N=C3)N=C(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


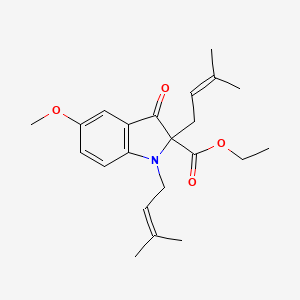


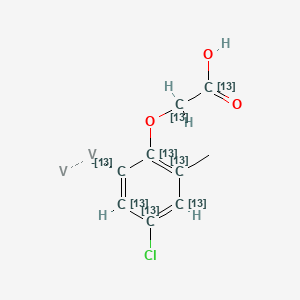

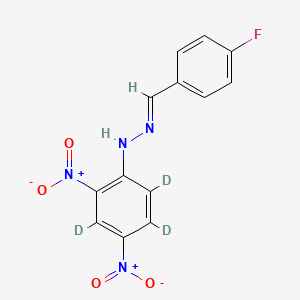
![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
